

Unveiling the Ribosomal Target of O-Demethylpaulomycin A: A Comparative Analysis

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Compound of Interest		
Compound Name:	O-Demethylpaulomycin A	
Cat. No.:	B14763488	Get Quote

A detailed examination of **O-Demethylpaulomycin A**, an analog of the paulomycin class of antibiotics, reveals its potent inhibitory activity against bacterial protein synthesis. While a definitive high-resolution structure of its ribosomal binding site remains elusive, biochemical evidence and comparative analyses with other ribosome-targeting agents provide valuable insights into its mechanism of action. This guide offers a comprehensive comparison of **O-Demethylpaulomycin A** with other relevant antibiotics, supported by available experimental data and detailed methodologies for key validation assays.

O-Demethylpaulomycin A belongs to the paulomycin family of antibiotics, characterized by a unique glycosylated structure. Its chemical scaffold is closely related to paulomycin A and B, differing by the absence of a methyl group on the L-paulomycose sugar moiety. This structural variation has been shown to slightly modulate its antibacterial potency, though it retains significant activity, primarily against Gram-positive bacteria. The integrity of the paulic acid moiety is understood to be critical for its biological function.

Comparative Analysis of Antibacterial Activity

Biochemical assays comparing **O-Demethylpaulomycin A** with its parent compounds and other ribosome inhibitors are crucial for understanding its efficacy. Minimum Inhibitory Concentration (MIC) values provide a quantitative measure of an antibiotic's potency against various bacterial strains.



Antibiotic	Target Organism(s)	MIC Range (μg/mL)	Key Findings
O- Demethylpaulomycin A	Gram-positive bacteria (e.g., Streptococcus agalactiae)	-	Retains significant antibacterial activity, slightly less potent than Paulomycin A and B. [1]
Paulomycin A	Gram-positive bacteria	-	Exhibits potent activity against a range of Gram-positive pathogens. [1]
Paulomycin B	Gram-positive bacteria	-	Similar potent activity to Paulomycin A against Gram-positive bacteria. [1]
Puromycin	Prokaryotic and Eukaryotic cells	Varies	Acts as an analog of the 3' end of aminoacyl-tRNA, causing premature chain termination. [2]
Blasticidin S	Prokaryotic and Eukaryotic cells	Varies	Inhibits peptide bond formation by binding to the P-site of the large ribosomal subunit.
Sparsomycin	Prokaryotic and Eukaryotic cells	Varies	Binds to the peptidyl transferase center (PTC) and inhibits peptide bond formation.

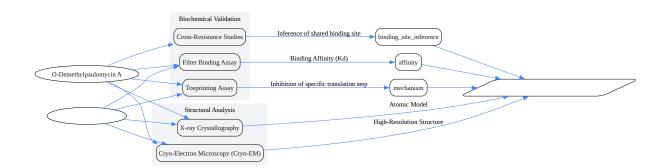
Note: Specific MIC values for **O-Demethylpaulomycin A** are not readily available in the public domain and would require access to dedicated microbiology testing reports.



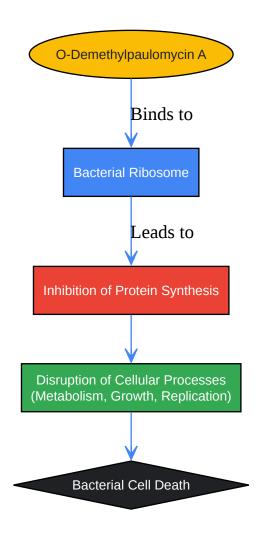
Elucidating the Ribosomal Binding Site: An Indirect Approach

In the absence of a co-crystal or cryo-electron microscopy (cryo-EM) structure of **O-Demethylpaulomycin A** bound to the ribosome, its precise binding site has not been definitively validated. However, its mechanism as a protein synthesis inhibitor strongly suggests interaction with the ribosome. The workflow for validating such a binding site would typically involve a combination of structural and biochemical techniques.









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References

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